molecular formula C16H13NO3 B7645716 7-Ethoxy-3-pyridin-2-ylchromen-2-one

7-Ethoxy-3-pyridin-2-ylchromen-2-one

Cat. No.: B7645716
M. Wt: 267.28 g/mol
InChI Key: ZZZKJXZWMUDWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethoxy-3-pyridin-2-ylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of an ethoxy group at the 7th position and a pyridin-2-yl group at the 3rd position of the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-3-pyridin-2-ylchromen-2-one typically involves the condensation of 7-ethoxycoumarin with 2-pyridinecarboxaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxy-3-pyridin-2-ylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound exhibits anti-inflammatory, antioxidant, and anticancer properties, which are being explored for therapeutic applications.

    Industry: It is used in the development of dyes, optical brighteners, and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 7-Ethoxy-3-pyridin-2-ylchromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways.

    Pathways Involved: By inhibiting these targets, the compound can modulate various biological pathways, leading to its observed biological effects such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

    7-Methoxy-3-pyridin-2-ylchromen-2-one: Similar structure with a methoxy group instead of an ethoxy group.

    7-Hydroxy-3-pyridin-2-ylchromen-2-one: Similar structure with a hydroxy group instead of an ethoxy group.

    7-Ethoxy-3-phenylchromen-2-one: Similar structure with a phenyl group instead of a pyridin-2-yl group.

Uniqueness: 7-Ethoxy-3-pyridin-2-ylchromen-2-one is unique due to the presence of both the ethoxy and pyridin-2-yl groups, which confer specific chemical and biological properties. The combination of these groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

IUPAC Name

7-ethoxy-3-pyridin-2-ylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-2-19-12-7-6-11-9-13(14-5-3-4-8-17-14)16(18)20-15(11)10-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZKJXZWMUDWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.